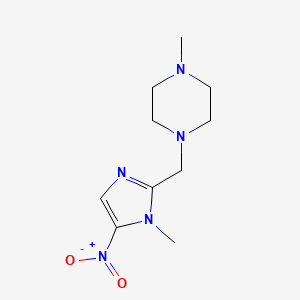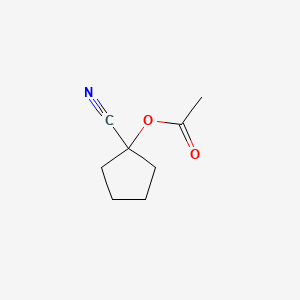
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone is a heterocyclic compound that combines the structural features of benzimidazole and benzothiazole. These structures are known for their significant biological and pharmacological activities, making this compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone typically involves the condensation of 1H-Benzimidazole-2-carboxaldehyde with 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or benzothiazole rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including anticancer and antiviral properties.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Benzimidazole-2-carboxaldehyde, 2-(3-methyl-2(3H)-benzothiazolylidene)hydrazone include:
1H-Benzimidazole-2-carboxaldehyde: Shares the benzimidazole core but lacks the benzothiazole moiety.
2-(3-methyl-2(3H)-benzothiazolylidene)hydrazine: Contains the benzothiazole structure but not the benzimidazole component.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Benzothiazole derivatives: Compounds with modifications on the benzothiazole ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
66104-55-0 |
|---|---|
Formule moléculaire |
C16H13N5S |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylmethylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C16H13N5S/c1-21-13-8-4-5-9-14(13)22-16(21)20-17-10-15-18-11-6-2-3-7-12(11)19-15/h2-10H,1H3,(H,18,19) |
Clé InChI |
IPTQQJXPUGMIFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2SC1=NN=CC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)

![Benzenesulfonic acid, 3-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]-2-hydroxy-5-nitro-, dipotassium salt](/img/structure/B13767823.png)



![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)

![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)



